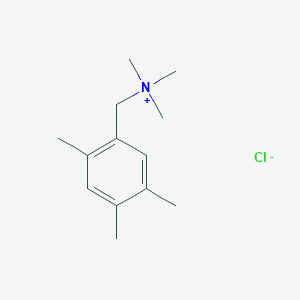
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is a quaternary ammonium compound with the molecular formula C13H22ClN. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a trimethylphenyl group attached to a trimethylammonium moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride typically involves the alkylation of 2,4,5-trimethylphenylmethanol with trimethylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, which can affect cellular functions. Its quaternary ammonium structure allows it to interact with negatively charged sites on cell membranes, leading to changes in membrane potential and ion flux.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium chloride: Similar in structure but lacks the trimethylphenyl group.
Tetrabutylammonium chloride: Contains butyl groups instead of methyl groups.
Tetramethylammonium hydroxide: Similar structure but with a hydroxide ion instead of chloride.
Uniqueness
N,N,N-Trimethyl(2,4,5-trimethylphenyl)methanaminium chloride is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications.
Propiedades
Número CAS |
63183-47-1 |
|---|---|
Fórmula molecular |
C13H22ClN |
Peso molecular |
227.77 g/mol |
Nombre IUPAC |
trimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H22N.ClH/c1-10-7-12(3)13(8-11(10)2)9-14(4,5)6;/h7-8H,9H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
CGKDJUQMKOEFJZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1C)C[N+](C)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


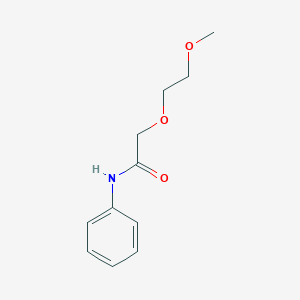
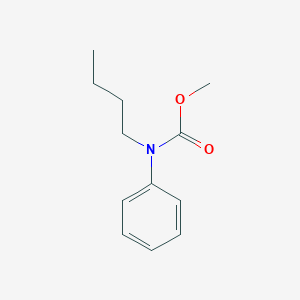
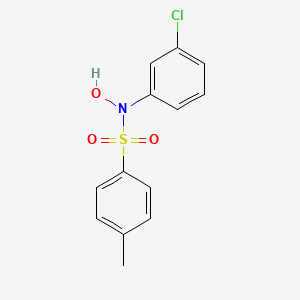
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
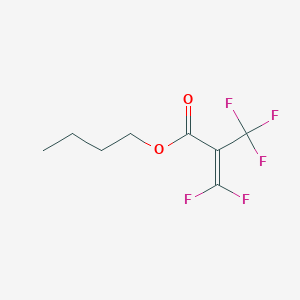
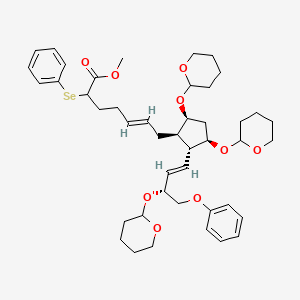
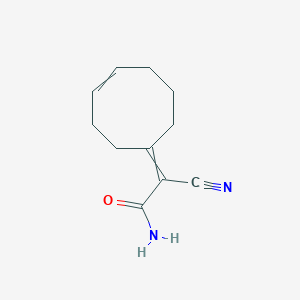
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)
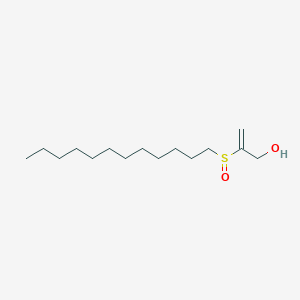
![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)

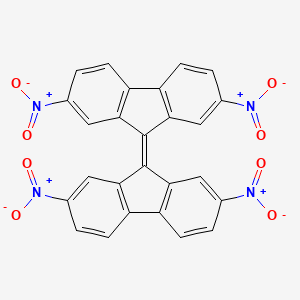
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
